

Jangomolide: A Comprehensive Physicochemical and Biological Profile

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Compound of Interest

Compound Name: Jangomolide

Cat. No.: B15592790

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Abstract

Jangomolide, a naturally occurring limonoid isolated from *Flacourtia jangomas*, presents a complex and intriguing molecular architecture. This technical guide provides a detailed overview of the known physicochemical properties of **Jangomolide**. Due to the limited direct experimental data on its biological activity, this document also explores the potential mechanisms of action based on the established anti-inflammatory properties of related limonoids. This includes a proposed signaling pathway and generalized experimental protocols for the determination of key physicochemical parameters. All quantitative data are presented in tabular format for clarity and comparative analysis.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The available data for **Jangomolide**, largely derived from computational models, are summarized below.

General and Computed Properties

A compilation of the general and computationally predicted physicochemical properties of **Jangomolide** is presented in Table 1. These parameters are essential for predicting the compound's behavior in biological systems.

Table 1: Physicochemical Properties of **Jangomolide**

Property	Value	Source
Molecular Formula	C ₂₆ H ₂₈ O ₈	--INVALID-LINK--[1]
Molecular Weight	468.5 g/mol	--INVALID-LINK--[1]
Appearance	Powder	--INVALID-LINK--
CAS Number	93767-25-0	--INVALID-LINK--[1]
XLogP3-AA (logP)	2.4	--INVALID-LINK--[1]
Topological Polar Surface Area	105 Å ²	--INVALID-LINK--[1]
Hydrogen Bond Donor Count	0	--INVALID-LINK--[1]
Hydrogen Bond Acceptor Count	8	--INVALID-LINK--
Rotatable Bond Count	2	--INVALID-LINK--
Complexity	1050	--INVALID-LINK--[1]
Formal Charge	0	--INVALID-LINK--[1]

Solubility

Qualitative solubility data indicates that **Jangomolide** is soluble in several organic solvents. This information is crucial for sample preparation in experimental assays.

Table 2: Qualitative Solubility of **Jangomolide**

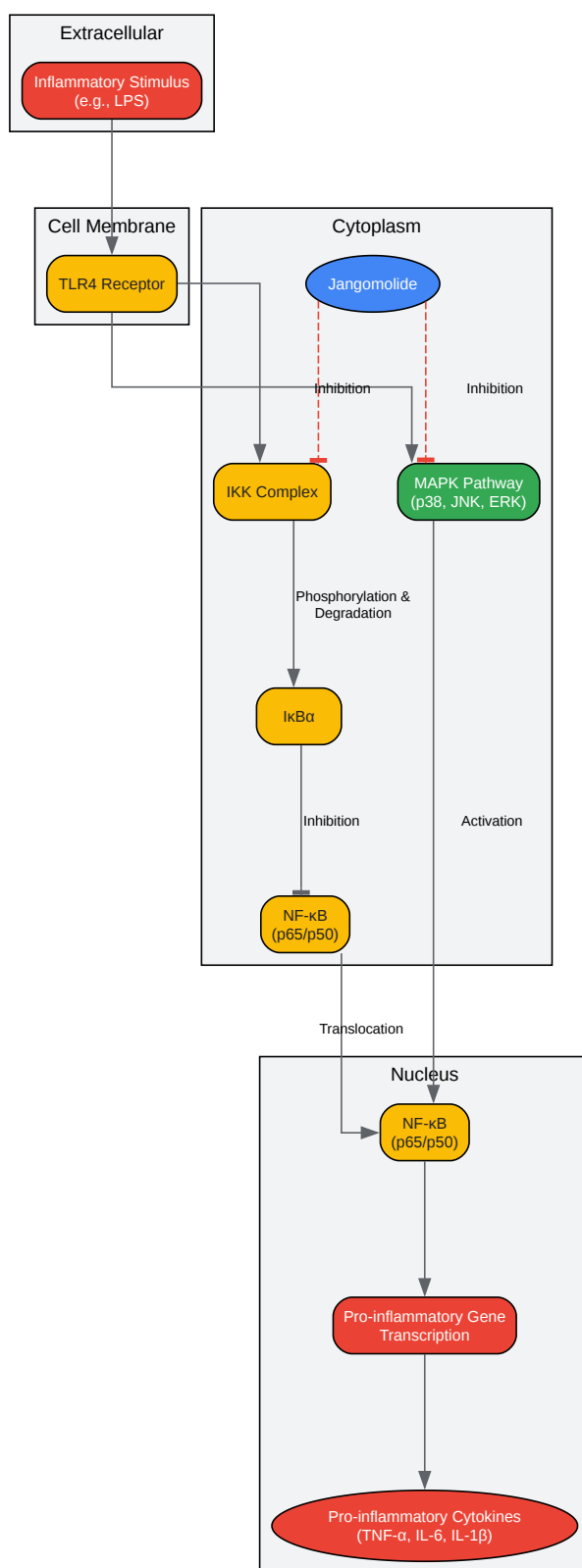
Solvent	Solubility	Source
Chloroform	Soluble	--INVALID-LINK--
Dichloromethane	Soluble	--INVALID-LINK--
Ethyl Acetate	Soluble	--INVALID-LINK--
DMSO	Soluble	--INVALID-LINK--
Acetone	Soluble	--INVALID-LINK--

Putative Biological Activity and Signaling Pathway

While direct experimental evidence for the biological activity of **Jangomolide** is not extensively documented, its classification as a limonoid provides a basis for predicting its potential therapeutic effects. Limonoids, a class of highly oxygenated triterpenoids, are known to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.

Extracts from *Flacourtia jangomas*, the natural source of **Jangomolide**, have been shown to exhibit antioxidant and anti-inflammatory activities.^{[2][3][4][5][6]} Other limonoids have been reported to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.^{[7][8][9]} A common mechanism involves the inhibition of the NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling cascades.^{[7][8][9]}

Based on this, a putative mechanism of action for **Jangomolide**'s anti-inflammatory activity is proposed to involve the inhibition of pro-inflammatory cytokine production through the downregulation of the NF- κ B and MAPK pathways.



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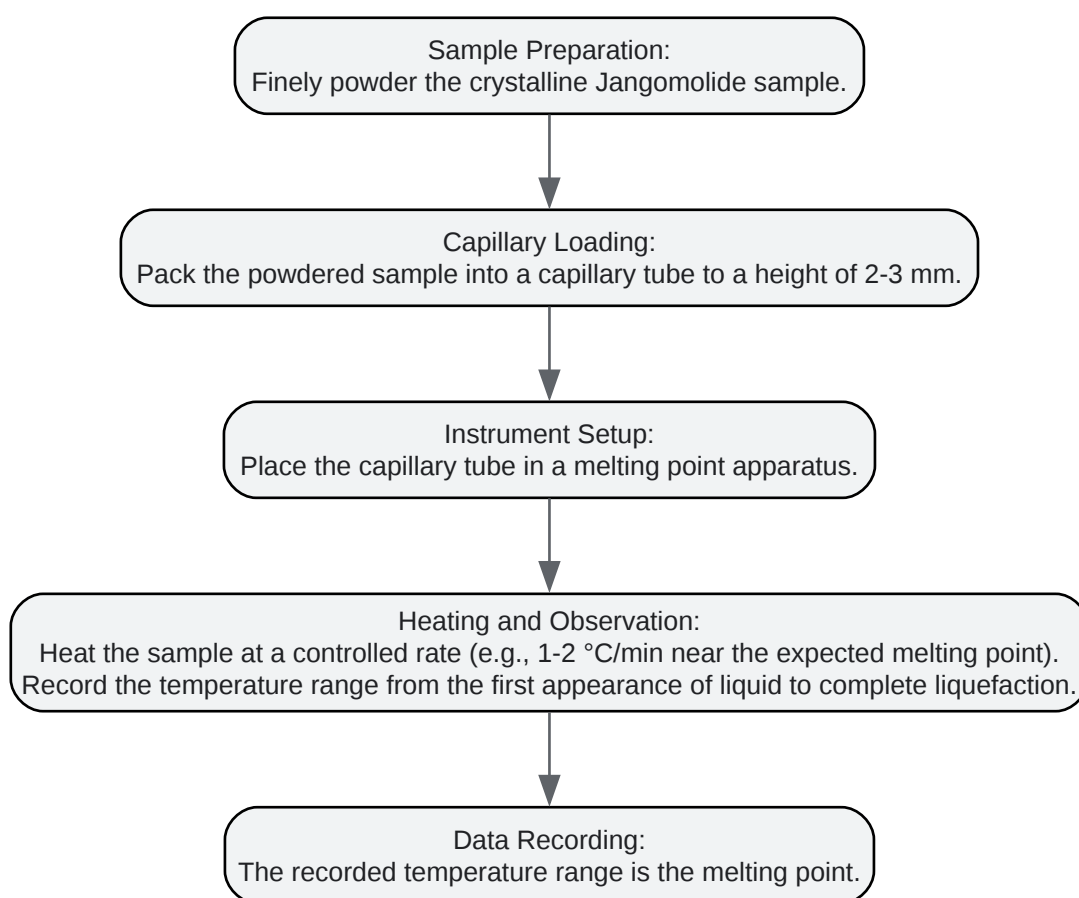
Caption: Putative anti-inflammatory signaling pathway of **Jangomolide**.

Experimental Protocols

While specific experimental protocols for the determination of **Jangomolide**'s physicochemical properties are not available in the literature, this section outlines general methodologies commonly employed for natural products.

Determination of Melting Point

The melting point of a solid is a fundamental physical property used for identification and purity assessment.

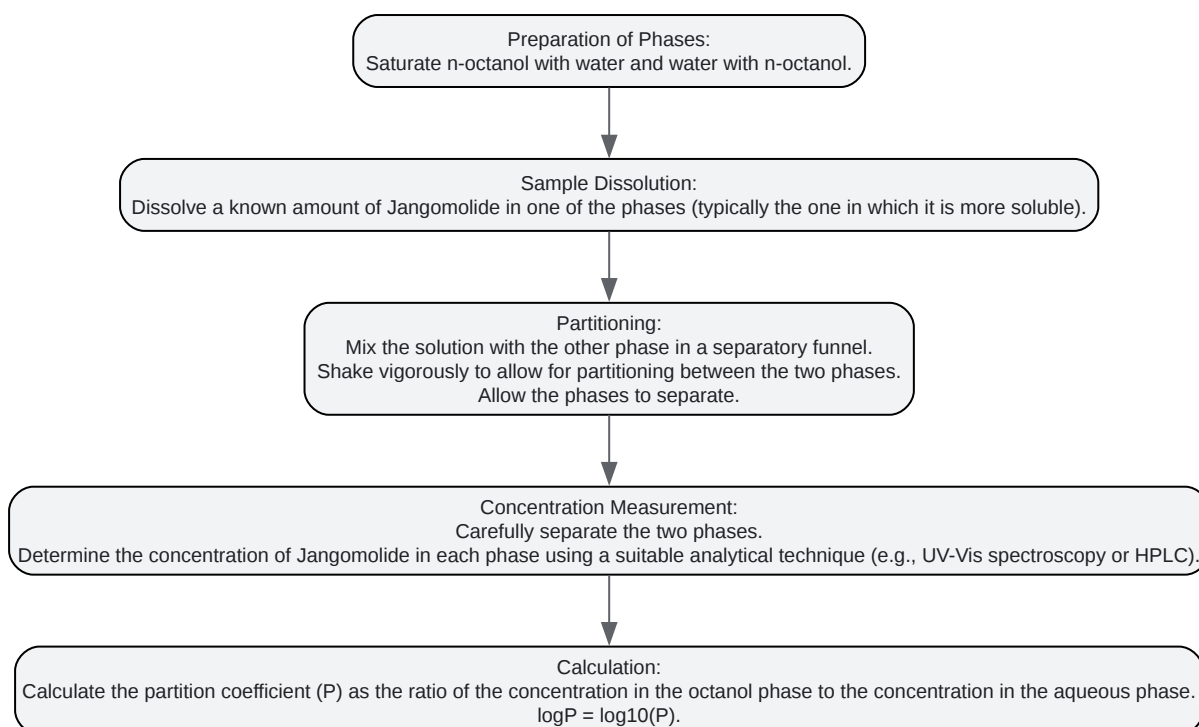


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Caption: General workflow for melting point determination.

Determination of logP (Octanol-Water Partition Coefficient)

The octanol-water partition coefficient ($\log P$) is a measure of a compound's lipophilicity and is a critical parameter for predicting its ADME properties. The shake-flask method is a classical approach.

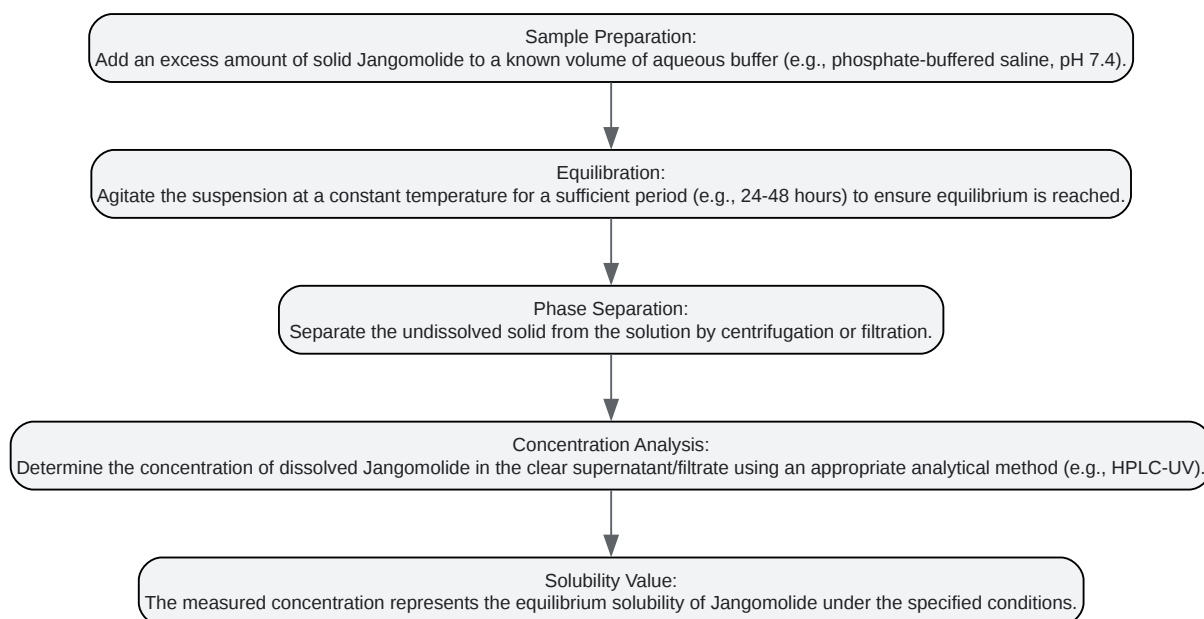


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Caption: Workflow for $\log P$ determination via the shake-flask method.

Determination of Aqueous Solubility

Aqueous solubility is a key determinant of a drug's bioavailability. A common method is the equilibrium solubility measurement.



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Caption: General workflow for aqueous solubility determination.

Conclusion

Jangomolide is a complex natural product with physicochemical properties that suggest potential for further investigation as a therapeutic agent. While experimental data on its biological activity are currently limited, its classification as a limonoid and the known bioactivities of extracts from its natural source, *Flacourtia jangomas*, point towards a promising anti-inflammatory profile. The putative mechanism of action, involving the inhibition of the NF- κ B and MAPK signaling pathways, provides a solid foundation for future pharmacological studies. The experimental protocols outlined in this guide offer a starting point for the comprehensive characterization of **Jangomolide's** physicochemical properties, which is essential for its potential development as a drug candidate. Further research is warranted to validate the predicted properties and to elucidate the precise molecular mechanisms underlying the biological activities of this intriguing natural compound.

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